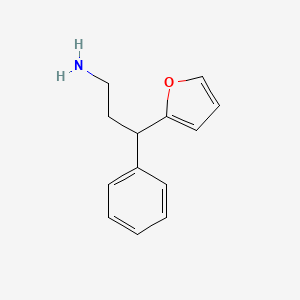

3-(フラン-2-イル)-3-フェニルプロパン-1-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(Furan-2-yl)-3-phenylpropan-1-amine is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. This particular compound contains additional functional groups, including an amine and a phenyl group, which may contribute to its reactivity and potential applications in various fields such as pharmaceuticals, materials science, and synthetic organic chemistry .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. A one-pot, metal-free, three-component domino reaction has been developed to form furan derivatives efficiently, which involves the formation of C–O and C–N bonds from 3-phenylpropiolaldehyde, 1,3-dicarbonyl compounds, and aromatic amine or aliphatic acid . Another approach includes the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization to form prop-2-en-1-ones . Enantioselective synthesis of furan-2-yl amines and amino acids has also been described, where the key step is the oxazaborolidine-catalyzed enantioselective reduction of furan-2-yl ketone oximes . Additionally, Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes and subsequent cyclization has been used to synthesize polysubstituted furans .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, the compound (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate has been synthesized and its crystal structure analyzed, revealing intermolecular N–H⋯O hydrogen bonds that link the molecules into extended chains . Similarly, the structure of N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine has been determined, showing that the furan ring is inclined at an angle to the phenyl ring, with the crystal structure dominated by van der Waals forces .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including transformations that lead to different structural motifs. For example, the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones involves oxidative furan dearomatization and an unusual cyclization step . The synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-furfural diethylacetals and 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans through a hydrosilylation reaction has also been reported, with studies on the effects of the structure on cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Furan-2-yl)-3-phenylpropan-1-amine and related compounds are influenced by their molecular structures. The presence of the furan ring, amine, and phenyl groups can affect properties such as solubility, boiling point, melting point, and reactivity. These properties are crucial for the potential application of these compounds in various fields. For instance, the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been carried out, indicating the importance of these properties in medicinal chemistry .

科学的研究の応用

抗菌活性

3-(フラン-2-イル)-3-フェニルプロパン-1-アミンの誘導体の顕著な用途の1つは、抗菌活性にあります。 この分子から合成された化合物は、特定の濃度で酵母様真菌カンジダ・アルビカンスに対して有効性を示しています 。これは、真菌感染症の治療に使用できる新しい抗菌剤の開発の可能性を示唆しています。

プロペノ酸誘導体の合成

この分子は、3-アリール-3-(フラン-2-イル)プロペノ酸誘導体の合成における前駆体として役立ちます 。これらの誘導体は、炭素-炭素二重結合のヒドロアリール化によって得られ、医薬品や材料科学における潜在的な用途を持つ様々な有機化合物の製造に役立つ可能性があります。

スポーツ科学におけるエルゴジェニック効果

スポーツ科学では、3-(フラン-2-イル)-3-フェニルプロパン-1-アミンに関連するアミノ酸誘導体を含むエルゴジェニック効果に対する潜在的な研究関心があります。これらの化合物は、ホルモン分泌、エネルギー代謝、神経系の機能に影響を与えることで、運動能力に影響を与える可能性がありますが、これらの効果を完全に理解するためにはさらなる研究が必要です。

化学教育

この化合物とその誘導体は、特に有機合成と反応機構における化学教育のケーススタディとして使用できます。 これは、超求核活性化やフリーデル・クラフツ反応などの概念の実用的な例を提供しています .

将来の方向性

The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .

作用機序

Target of Action

Similar compounds have shown antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The corresponding O,C-diprotonated forms of the starting furan acids and esters are considered reactive electrophilic species in these transformations .

Biochemical Pathways

The compound’s synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in brønsted superacid tfoh . This suggests that the compound may interact with biochemical pathways involving these substances.

Result of Action

Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, as well as against escherichia coli and staphylococcus aureus .

Action Environment

The synthesis of similar compounds has been successfully carried out under the action of alcl3 , suggesting that the compound’s action may be influenced by the presence of certain chemicals in the environment.

特性

IUPAC Name |

3-(furan-2-yl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFMKKTZNLNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389887 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374910-04-0 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

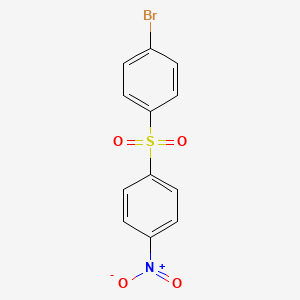

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)